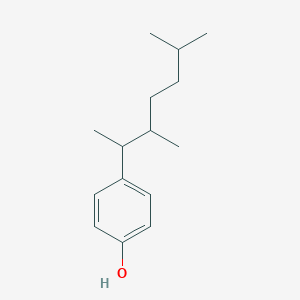
4-(3,6-Dimethylheptan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dimethylheptan-2-yl)phenol is an organic compound that belongs to the class of alkylphenols. It is characterized by a phenol group attached to a branched alkyl chain. This compound is known for its applications in various industrial processes and its potential environmental impact due to its persistence and bioaccumulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethylheptan-2-yl)phenol typically involves the alkylation of phenol with a suitable alkyl halide or alcohol under acidic conditions. One common method is the Friedel-Crafts alkylation, where phenol reacts with 3,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction purification steps, such as distillation or recrystallization, are employed to isolate the desired compound.
化学反応の分析
Types of Reactions
4-(3,6-Dimethylheptan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst, while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alkylphenols and corresponding alcohols.
Substitution: Halogenated phenols and nitrophenols.
科学的研究の応用
4-(3,6-Dimethylheptan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of surfactants, lubricants, and antioxidants.
作用機序
The mechanism of action of 4-(3,6-Dimethylheptan-2-yl)phenol involves its interaction with cellular receptors and enzymes. It can act as an agonist or antagonist of specific receptors, influencing signaling pathways and gene expression. The compound’s phenolic group allows it to participate in hydrogen bonding and hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Nonylphenol: Similar structure with a nonyl group instead of a 3,6-dimethylheptan-2-yl group.
4-Octylphenol: Contains an octyl group attached to the phenol ring.
4-Tert-butylphenol: Features a tert-butyl group on the phenol ring.
Uniqueness
4-(3,6-Dimethylheptan-2-yl)phenol is unique due to its specific branched alkyl chain, which influences its physical and chemical properties. This branching can affect its solubility, reactivity, and interaction with biological systems, distinguishing it from other alkylphenols.
特性
CAS番号 |
142731-55-3 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
4-(3,6-dimethylheptan-2-yl)phenol |
InChI |
InChI=1S/C15H24O/c1-11(2)5-6-12(3)13(4)14-7-9-15(16)10-8-14/h7-13,16H,5-6H2,1-4H3 |
InChIキー |
WYTKJJZKSBVWAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)C(C)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Butylsulfanyl)methyl]-3-decyl-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12551681.png)

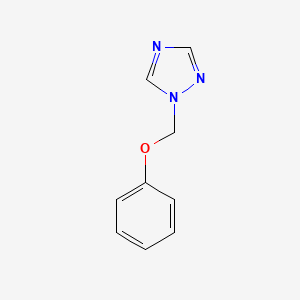
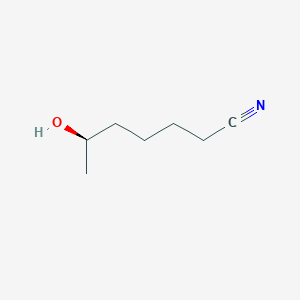
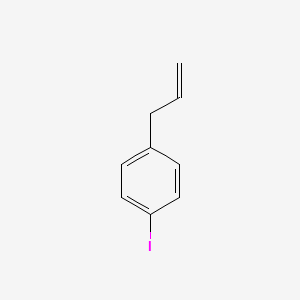

![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
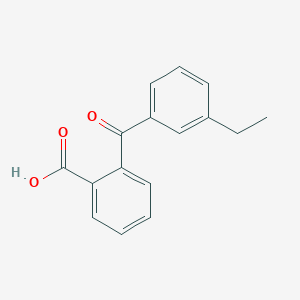
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
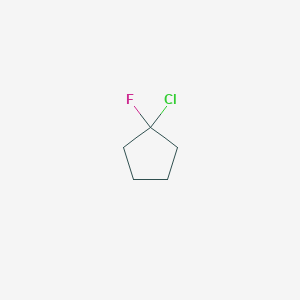
![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
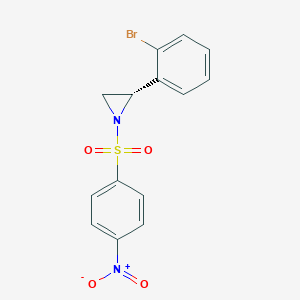
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![2,4-Diphosphabicyclo[1.1.0]butane](/img/structure/B12551768.png)
